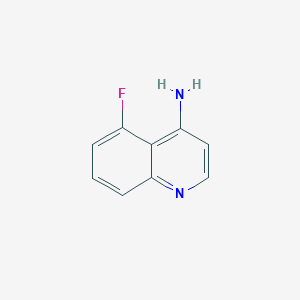

5-Fluoroquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAQHDGTMCMGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312758 | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416440-08-8 | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-4-amine

Foreword: The Strategic Importance of the this compound Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry and drug development. Its strategic importance stems from its presence in a multitude of biologically active compounds, most notably as a key building block for certain fluoroquinolone antibiotics. The electronic properties conferred by the fluorine atom at the C-5 position can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.[1][2] This guide provides an in-depth exploration of the prevalent and scientifically robust pathways for the synthesis of this critical intermediate, intended for researchers and professionals in the field of organic synthesis and drug discovery.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached from two primary retrosynthetic perspectives:

-

Late-Stage Amination: Disconnecting the C4-N bond reveals a 4-substituted quinoline with a suitable leaving group, such as a halogen (typically chlorine). This is the most common and often most efficient route, relying on a Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Quinolone Ring Formation: Disconnecting the quinoline ring itself leads back to a substituted aniline precursor. This involves constructing the heterocyclic core using classical named reactions, with the amine functionality introduced either before or after cyclization.

This guide will focus on the most field-proven and versatile methods, emphasizing the causality behind procedural choices.

Primary Pathway: Nucleophilic Aromatic Substitution (SNAr) on a 4-Chloro-5-fluoroquinoline Intermediate

This strategy is the workhorse for synthesizing a wide array of 4-aminoquinoline derivatives.[3][4] The logic is straightforward: install the fluorine at the desired position on a stable quinolone precursor, activate the C-4 position with a good leaving group, and then displace it with an amine source.

The electron-withdrawing nature of both the quinoline ring nitrogen and the C-5 fluorine atom synergistically activates the C-4 position, making it highly susceptible to nucleophilic attack. Chlorine is the leaving group of choice due to the stability of the 4-chloroquinoline intermediate and the relative ease of its synthesis.

Workflow for the SNAr Pathway

Caption: Key stages in the synthesis of this compound via the SNAr pathway.

Part 2: Detailed Experimental Protocols & Mechanistic Insights

Protocol 1: Synthesis of the Key Intermediate, 4-Chloro-5-fluoroquinoline

The synthesis of the activated intermediate is a critical prerequisite for the final amination step. This is typically achieved in two stages: construction of the quinolin-4-one ring followed by chlorination.

Stage A: Gould-Jacobs Reaction to form 5-Fluoro-4-hydroxyquinoline

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines. It proceeds via an initial condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

-

Condensation: To a stirred solution of 2-fluoroaniline (1.0 eq) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (1.05 eq).

-

Heating: Heat the mixture to reflux for 1-2 hours. The progress can be monitored by TLC to observe the consumption of the aniline.

-

Cyclization: The intermediate acrylate is then cyclized by heating at high temperature (typically ~250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This intramolecular cyclization is an electrophilic aromatic substitution.

-

Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid 5-fluoro-4-hydroxyquinoline is then collected by filtration and washed.

-

Expert Insight: The high temperature required for cyclization is a key parameter. Insufficient heat will lead to incomplete reaction, while excessive temperatures can cause decomposition. The use of a high-boiling, inert solvent is crucial for maintaining a consistent temperature and facilitating the reaction.

Stage B: Chlorination to 4-Chloro-5-fluoroquinoline

The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolin-4-one tautomeric form) to the 4-chloro derivative is a standard transformation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the 5-fluoro-4-hydroxyquinoline (1.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: The mixture is heated to reflux (typically around 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After cooling to room temperature, the excess POCl₃ is quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralization & Extraction: The acidic aqueous solution is neutralized with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is ~8. This will precipitate the crude product. The product is then extracted with an organic solvent like dichloromethane or chloroform.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via SNAr

This final step involves the displacement of the chloride with an amine.

-

Reaction Setup: A mixture of 4-chloro-5-fluoroquinoline (1.0 eq) and a suitable solvent (e.g., phenol, ethanol, or isopropanol) is placed in a pressure vessel or a sealed tube.

-

Amine Addition: An excess of an ammonia source, such as a solution of ammonia in methanol or aqueous ammonium hydroxide, is added.

-

Heating: The vessel is sealed and heated to 120-160 °C for 6-12 hours.[5] The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to reach the required reaction temperature.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water.

-

pH Adjustment & Isolation: The solution is basified with an aqueous base (e.g., NaOH) to precipitate the product. The solid is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Causality Note: The choice of solvent is critical. Phenol can act as both a solvent and a weak acid catalyst, protonating the quinoline nitrogen to further activate the C-4 position for nucleophilic attack. Alcohols are also commonly used as they are effective at solvating the reactants.

Part 3: Comparative Data and Alternative Pathways

While the SNAr approach is dominant, other methods exist, though they are often more complex or less general.

Alternative Pathway: The Combes Quinoline Synthesis

An alternative involves building the quinoline ring from a 2-fluoroaniline precursor via the Combes synthesis. This involves the acid-catalyzed reaction of an aniline with a β-diketone. While feasible, this route can suffer from regioselectivity issues if the aniline is asymmetrically substituted, and harsh acidic conditions may not be compatible with all functional groups.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the key SNAr step, adapted from analogous syntheses of 4-aminoquinolines.

| Starting Material | Amine Source | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 4-Chloro-7-fluoroquinoline | Butylamine | Neat | 120-130 | 6 | ~75-85 | [5][6] |

| 4,7-Dichloroquinoline | Various Amines | N/A (Microwave) | N/A | < 1 | 80-95 | [3][4] |

| 4-Chloroquinoline | Aniline Hydrochloride | Neat | 150-160 | 4 | 70-80 | [3][4] |

Note: Yields are highly dependent on the specific substrate and reaction scale. The data is representative of the general class of reactions.

Part 4: Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through a multi-step sequence culminating in a nucleophilic aromatic substitution. The pathway involving the Gould-Jacobs reaction to form the quinolin-4-one core, followed by chlorination and subsequent amination, offers a versatile and scalable route. Understanding the mechanistic underpinnings of each step—from the thermal cyclization to the activation for SNAr—is paramount for troubleshooting and optimization. As the demand for novel therapeutics grows, the development of more efficient, greener synthetic methodologies, potentially utilizing flow chemistry or novel catalytic systems for the C-N bond formation, will continue to be an area of active research.[7]

References

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbpas.com [ijbpas.com]

An In-depth Technical Guide to 5-Fluoroquinolin-4-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] Consequently, fluorinated quinolines are of significant interest to researchers in drug discovery. This guide provides a comprehensive technical overview of 5-Fluoroquinolin-4-amine, a promising yet not extensively documented heterocyclic compound. While specific experimental data for this molecule is sparse in publicly available literature, this document will leverage established chemical principles and data from closely related analogs to present a scientifically grounded resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Structure and Identification

-

Chemical Name: this compound

-

CAS Number: 1416440-08-8[4]

-

Molecular Formula: C₉H₇FN₂[4]

-

Molecular Weight: 162.16 g/mol [4]

The structure of this compound consists of a quinoline ring system with a fluorine atom at the 5-position and an amine group at the 4-position.

Molecular Structure:

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Weight | 162.16 g/mol | [4] |

| XLogP3 | 1.7 | [PubChem CID: 17039869 (analog)] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID: 17039869 (analog)] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 17039869 (analog)] |

| Topological Polar Surface Area | 38.9 Ų | [PubChem CID: 17039869 (analog)] |

Note: Some properties are based on the closely related analog 7-Fluoroquinolin-4-amine due to the limited availability of experimental data for the title compound.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable aniline derivative, proceeding through a cyclization to form the quinoline core, followed by chlorination and subsequent amination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

Step 1: Synthesis of 4-Chloro-5-fluoroquinoline

-

Cyclization: React an appropriate 2-amino-6-fluorobenzaldehyde or a related precursor with a suitable three-carbon building block (e.g., malonic acid derivative) under acidic or thermal conditions to form 5-fluoroquinolin-4-ol. The choice of reactants and conditions is crucial for regioselectivity.

-

Chlorination: Treat the resulting 5-fluoroquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating, to yield 4-chloro-5-fluoroquinoline. The reaction should be performed in a fume hood with appropriate safety precautions.

Step 2: Synthesis of this compound

-

Amination: The 4-chloro-5-fluoroquinoline intermediate is then subjected to nucleophilic aromatic substitution with an ammonia source. This can be achieved by heating the chloroquinoline in a sealed vessel with an alcoholic solution of ammonia or by using a surrogate like formamide followed by hydrolysis.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by column chromatography or recrystallization to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom and the electron-donating amine group.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom on an aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (162.16 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic N-H stretching bands for the primary amine in the range of 3200-3500 cm⁻¹, as well as C-N and C-F stretching vibrations.[7]

Applications in Drug Discovery

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with various biological targets.[5][8] The introduction of a fluorine atom at the 5-position can further enhance its drug-like properties.

Potential Therapeutic Areas

-

Anticancer Agents: Many 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5][6] They can act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. The fluorine atom can enhance binding to the kinase hinge region and improve metabolic stability.

-

Antimalarial Drugs: Chloroquine, a well-known 4-aminoquinoline, has been a frontline antimalarial drug for decades.[1] Novel fluorinated analogs are being explored to overcome drug resistance.

-

Antibacterial Agents: The fluoroquinolone class of antibiotics, while structurally distinct, highlights the synergy between the quinoline core and fluorine in targeting bacterial enzymes like DNA gyrase.[9][10] It is plausible that this compound could serve as a scaffold for new antibacterial agents.[1]

Hypothetical Mechanism of Action in Oncology

As a potential kinase inhibitor, this compound could function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases like EGFR and blocking downstream signaling pathways that promote cell proliferation and survival.

Caption: Potential inhibition of the EGFR signaling pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling 4-aminoquinoline derivatives should be followed.[7][11][12][13]

-

Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][12] It may also cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

-

Conclusion

This compound is a molecule of considerable interest for medicinal chemists and drug discovery professionals. Although detailed experimental data is not yet abundant in the public domain, its structural features suggest significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for initiating research into this promising compound.

References

- 1. mdpi.com [mdpi.com]

- 2. chim.it [chim.it]

- 3. benchchem.com [benchchem.com]

- 4. 1416440-08-8|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminoquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Aminoguinoline - Safety Data Sheet [chemicalbook.com]

discovery and history of fluoroquinolines

An In-depth Technical Guide to the Discovery and History of Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolones represent a major class of synthetic antibacterial agents, the discovery and development of which is a compelling narrative of serendipity, medicinal chemistry innovation, and the perpetual challenge of antimicrobial resistance. This guide traces the historical trajectory of this crucial drug class, from the chance discovery of the prototype, nalidixic acid, to the strategic design of successive generations of highly potent fluoroquinolones. We will delve into the core mechanistic principles, the intricate structure-activity relationships that guided their evolution, the inevitable emergence of resistance, and the foundational experimental methodologies that underpin their research and development.

A Serendipitous Beginning: The Discovery of Nalidixic Acid

The story of the quinolones begins not with a targeted search for a new antibiotic, but as an unexpected outcome of antimalarial drug research. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a byproduct with modest antibacterial properties.[1][2][3][4][5] This compound, initially a regioisomer of a chloroquine intermediate, was 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[5][6] This lead structure spurred the synthesis of new analogs, leading to the creation of nalidixic acid, the first clinically significant member of the quinolone class.[2][5][7]

Nalidixic acid, technically a 1,8-naphthyridine derivative rather than a true quinolone, was introduced for clinical use in 1967.[1][7][8][9] Its application, however, was limited. It demonstrated activity primarily against Gram-negative bacteria and was mainly used for treating urinary tract infections (UTIs) due to its poor systemic distribution.[10][11] Despite its limitations, the discovery of nalidixic acid was a landmark event, establishing a novel mechanism of antibacterial action and providing a foundational scaffold for future chemical exploration.[7][12]

The Quantum Leap: From Quinolone to Fluoroquinolone

The significant breakthrough in quinolone research occurred nearly two decades after the initial discovery of nalidixic acid.[10] Scientists discovered that the introduction of a fluorine atom at the C-6 position of the quinolone ring dramatically enhanced the molecule's antibacterial potency and spectrum.[10][13][14] This pivotal modification is the defining characteristic of the fluoroquinolones .

The first fluoroquinolone to emerge from this research was norfloxacin, synthesized in 1980 by researchers at Kyorin Pharmaceutical Company.[15] The C-6 fluorine atom was found to improve both cell penetration and inhibition of the target enzyme, DNA gyrase.[13][14] This chemical innovation broadened the antibacterial spectrum to include some Gram-positive bacteria and a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa.[16] The development of norfloxacin marked the beginning of a new era for this drug class, transforming it from a niche urinary tract antiseptic into a source of broad-spectrum systemic antibacterial agents.[8][9]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones are unique among antibiotics as they directly inhibit bacterial DNA synthesis.[17][18] They achieve this by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[17][19]

-

DNA Gyrase: This enzyme, a tetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA.[19] This process is crucial for relieving torsional stress during DNA replication and transcription.

-

Topoisomerase IV: Structurally similar to DNA gyrase, this enzyme is composed of two ParC and two ParE subunits.[17][19] Its primary role is to decatenate, or separate, interlinked daughter chromosomes following DNA replication, allowing for proper cell division.

Fluoroquinolones exert their bactericidal effect by stabilizing the complex formed between these enzymes and the bacterial DNA.[17][19] This "poisoned" complex physically blocks the progression of the DNA replication fork, leading to irreversible double-strand DNA breaks and subsequent cell death.[17][19][20]

Interestingly, the primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[19][21]

Diagram: Fluoroquinolone Mechanism of Action

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to replication arrest and cell death.

The Generations of Fluoroquinolones: A Story of Structure-Activity Relationship (SAR)

The evolution of fluoroquinolones is a classic example of successful structure-activity relationship (SAR) studies in medicinal chemistry. Since the discovery of nalidixic acid, over 10,000 analogs have been synthesized, with modifications at key positions of the quinolone ring leading to distinct "generations" of drugs with progressively enhanced features.[10][11][13]

| Generation | Key Examples | Core Structural Features & SAR Insights | Primary Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin | 1,8-Naphthyridine or Quinolone core. Lacked C-6 fluorine. | Narrow: Primarily Enterobacteriaceae (Gram-negative). Used for uncomplicated UTIs.[22][23] |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Addition of C-6 fluorine (increased potency). Addition of a piperazine ring at C-7 (expanded spectrum, improved pharmacokinetics).[24] | Broadened Gram-negative coverage (including P. aeruginosa), some Gram-positive, and atypical pathogen activity.[16][25] |

| Third | Levofloxacin, Sparfloxacin | Modifications at C-7 and N-1 positions. | Enhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae ("respiratory quinolones").[25][26][27] |

| Fourth | Moxifloxacin, Gatifloxacin, Trovafloxacin | Bulky C-7 substituents and a C-8 methoxy group. | Broadest spectrum: Retained Gram-negative and enhanced Gram-positive activity, with added coverage against anaerobic bacteria .[16][23][26][27] |

Diagram: Chemical Evolution of Fluoroquinolones

Caption: Key structural modifications drove the evolution of fluoroquinolones through four generations.

The Inevitable Challenge: The Rise of Resistance

The extensive use of fluoroquinolones in both human and veterinary medicine has inevitably led to the emergence and spread of bacterial resistance.[28][29] This threatens the clinical utility of this important drug class. The primary mechanisms of resistance are:

-

Target-Site Mutations: This is the most common mechanism.[20] Spontaneous mutations occur in the chromosomal genes that encode the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). These mutations, often within a specific region known as the Quinolone Resistance-Determining Region (QRDR), alter the amino acid sequence of the enzymes, reducing their binding affinity for fluoroquinolones.[17][20][30]

-

Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones through two main strategies:

-

Overexpression of Efflux Pumps: These membrane proteins actively transport the drug out of the bacterial cell, preventing it from reaching its target.[17][30]

-

Decreased Outer Membrane Permeability: Changes in the structure or number of porin channels in Gram-negative bacteria can limit drug entry.[30][31]

-

-

Plasmid-Mediated Quinolone Resistance (PMQR): Discovered in 1998, this mechanism involves the acquisition of resistance genes on mobile genetic elements (plasmids).[28] These genes can encode for proteins that protect the target enzymes from quinolone action or enzymes that modify the drug itself.[17][18] While PMQR typically confers only low-level resistance, it can facilitate the selection of higher-level resistance mutations.[17][28]

Foundational Experimental Protocols

The development and characterization of fluoroquinolones rely on standardized microbiological and biochemical assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Objective: To quantify the in vitro potency of a fluoroquinolone against a specific bacterial strain.

Methodology:

-

Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of the fluoroquinolone in a suitable solvent (e.g., water, DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in a cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

Protocol 2: DNA Gyrase Inhibition Assay (Conceptual Workflow)

This biochemical assay directly measures the effect of a compound on the enzymatic activity of DNA gyrase.

Objective: To determine if a fluoroquinolone inhibits the supercoiling activity of purified DNA gyrase.

Workflow:

-

Reaction Setup: Combine purified DNA gyrase enzyme, relaxed plasmid DNA (as a substrate), ATP, and an appropriate reaction buffer in a microcentrifuge tube.

-

Compound Addition: Add varying concentrations of the test fluoroquinolone to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K) to digest the enzyme.

-

Analysis by Gel Electrophoresis: Separate the DNA topoisomers (relaxed vs. supercoiled) on an agarose gel. Relaxed DNA migrates slower than supercoiled DNA.

-

Interpretation: The degree of inhibition is determined by the reduction in the amount of supercoiled DNA formed in the presence of the fluoroquinolone compared to the no-inhibitor control.

Diagram: DNA Gyrase Inhibition Assay Workflow

Caption: Workflow for assessing fluoroquinolone activity against purified DNA gyrase.

Conclusion and Future Perspectives

The journey of the fluoroquinolones from a synthetic byproduct to a cornerstone of antibacterial therapy is a testament to the power of medicinal chemistry. The systematic modification of the quinolone scaffold has yielded generations of drugs with remarkable potency and an ever-expanding spectrum of activity. However, the rise of widespread resistance poses a significant threat to their continued efficacy. Future research in this field is focused on several key areas: designing novel quinolone derivatives that can evade existing resistance mechanisms, exploring dual-targeting strategies to reduce the likelihood of resistance development, and identifying entirely new classes of compounds that inhibit bacterial topoisomerases through different mechanisms. The history of the fluoroquinolones serves as both an inspiration and a cautionary tale, highlighting the remarkable achievements of drug discovery and the critical need for continued innovation and stewardship in the fight against infectious diseases.

References

- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Nalidixic Acid [micro.magnet.fsu.edu]

- 4. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oldisrj.lbp.world [oldisrj.lbp.world]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Etymologia: Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. clinmedjournals.org [clinmedjournals.org]

- 24. wjpsonline.com [wjpsonline.com]

- 25. Review of third-and fourth-generation fluoroquinolones in ophthalmology: in-vitro and in-vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. crstoday.com [crstoday.com]

- 27. Generations apart: Making sense of the new fluoroquinolones [healio.com]

- 28. onehealthtrust.org [onehealthtrust.org]

- 29. onehealthtrust.org [onehealthtrust.org]

- 30. Emerging mechanisms of fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Introduction: The Imperative for Unambiguous Characterization

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinolin-4-amine

In the landscape of modern drug discovery and materials science, quinoline derivatives stand as a cornerstone scaffold, prized for their diverse pharmacological activities. This compound (CAS No. 1445-55-2) represents a key building block within this class. The strategic placement of a fluorine atom and an amino group on the quinoline core significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents, including kinase inhibitors and antimalarial drugs.

Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the practical insights needed for confident characterization.

Molecular Structure and Overview

The structural integrity of any synthetic compound underpins its function. The first step in any characterization is to visualize the molecule and understand its key features.

-

Molecular Formula: C₉H₇FN₂

-

Molecular Weight: 162.16 g/mol

-

Key Features: A bicyclic aromatic (quinoline) system, a primary aromatic amine group (-NH₂) at position 4, and an electronegative fluorine atom at position 5. These features create a unique electronic and magnetic environment, which is reflected in the spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential, with the added potential for ¹⁹F NMR to directly probe the fluorine environment.

Rationale and Experimental Choices

-

¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).

-

¹³C NMR: Reveals the number of non-equivalent carbons and their functional type (alkene, aromatic, etc.). Proton-decoupled spectra are standard, providing sharp singlets for each carbon.

-

Choice of Solvent: A deuterated polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the polar amine and its polarity can influence the chemical shifts of the N-H protons, often making them visible and exchangeable with D₂O for confirmation. Chloroform-d (CDCl₃) is another common alternative.

-

Field Strength: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially in the crowded aromatic region, simplifying the interpretation of complex coupling patterns.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v tetramethylsilane, TMS, as an internal standard) to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 30-45° pulse angle, a wide spectral width (~220 ppm), and several hundred to a few thousand scans depending on the sample concentration.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Data Interpretation: A Representative Spectrum

The following is a representative, annotated dataset for this compound, derived from established principles of NMR spectroscopy and data from analogous structures.

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| 8.35 | d | J = 4.8 Hz | 1H | H2 | Ortho-coupled to H3. Deshielded by the adjacent ring nitrogen. |

| 7.70 | dd | J = 8.4, 1.2 Hz | 1H | H8 | Ortho-coupled to H7, meta-coupled to H6. Deshielded by proximity to the pyridine ring. |

| 7.55 | ddd | J = 8.4, 7.2, 1.2 Hz | 1H | H7 | Ortho-coupled to H6 and H8, small meta-coupling. |

| 7.20 | dd | J = 10.4, 8.4 Hz | 1H | H6 | Ortho-coupled to H7. Exhibits an additional large coupling due to the adjacent fluorine atom (³JHF). |

| 6.60 | d | J = 4.8 Hz | 1H | H3 | Ortho-coupled to H2. Shielded by the strong electron-donating effect of the adjacent amino group. |

| 6.50 | s (br) | - | 2H | -NH₂ | Broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. This signal would disappear upon D₂O exchange. |

Table 2: Representative ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | C-F Coupling (¹JCF, Hz) | Assignment | Rationale |

| 155.5 | d, J ≈ 250 | C5 | Directly attached to fluorine, resulting in a very large one-bond C-F coupling and a significant downfield shift. |

| 151.0 | s | C4 | Attached to the strongly electron-donating amino group, causing a significant downfield shift. |

| 148.5 | s | C8a | Quaternary carbon at the ring junction, deshielded by the ring nitrogen. |

| 147.0 | s | C2 | Deshielded by the adjacent ring nitrogen. |

| 129.0 | s | C7 | Aromatic CH carbon in the benzene ring portion. |

| 125.5 | d, J ≈ 5 | C8 | Exhibits a small three-bond C-F coupling (³JCF). |

| 118.0 | d, J ≈ 20 | C6 | Exhibits a two-bond C-F coupling (²JCF). |

| 115.5 | d, J ≈ 15 | C4a | Quaternary carbon at the ring junction, shows two-bond C-F coupling (²JCF). |

| 105.0 | s | C3 | Shielded by the strong electron-donating effect of the adjacent amino group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Experimental Choices

The primary goal is to confirm the presence of the key functional groups: the primary amine (-NH₂) and the aromatic C-F bond, as well as the quinoline ring system. The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Experimental Protocol: FTIR-ATR Data Acquisition

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Data Interpretation: A Representative Spectrum

Table 3: Representative FTIR Data and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| 3450, 3320 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | The two distinct peaks are characteristic of a primary amine (-NH₂) group[1][2]. |

| 3080 - 3020 | Medium-Weak | Aromatic C-H Stretch | Absorption above 3000 cm⁻¹ is typical for C-H bonds on an sp²-hybridized carbon[3]. |

| 1640 | Strong | N-H Scissoring (Bend) | This bending vibration is characteristic of primary amines[1]. |

| 1610, 1570, 1500 | Strong-Medium | C=C and C=N Aromatic Ring Stretch | Multiple strong bands in this region are indicative of the quinoline aromatic system[4]. |

| 1250 | Strong | Aromatic C-N Stretch & C-F Stretch | The C-F stretch for aryl fluorides is typically a strong band in the 1300-1200 cm⁻¹ region. This may overlap with the strong C-N stretching vibration[2][5]. |

| 850 - 750 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern of these strong bands can be diagnostic of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity and structural components. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Rationale and Experimental Choices

-

Ionization Method: Electron Ionization (EI) is a classic, high-energy technique that generates a wealth of fragment ions, creating a characteristic "fingerprint" for the molecule. It is ideal for creating a library-searchable spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments to several decimal places (with high-resolution instruments), allowing for molecular formula confirmation.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Vaporization: Gently heat the probe to vaporize the sample into the ion source.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M•⁺), the molecular ion.

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and neutral radicals.

-

Mass Analysis: Accelerate the resulting positive ions into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Interpretation: A Representative Spectrum

The molecular formula C₉H₇FN₂ has an odd number of nitrogen atoms, so according to the Nitrogen Rule , its molecular ion peak will have an odd nominal mass. The exact mass is 162.06.

Table 4: Representative High-Resolution EI-MS Fragmentation Data

| m/z | Proposed Fragment | Formula | Rationale for Formation |

| 162 | [M]•⁺ (Molecular Ion) | [C₉H₇FN₂]•⁺ | The parent molecule with one electron removed. This should be a prominent peak. |

| 135 | [M - HCN]•⁺ | [C₈H₆F]•⁺ | A characteristic fragmentation pathway for quinolines and other aromatic nitrogen heterocycles is the loss of hydrogen cyanide[2]. |

| 134 | [M - N₂H]• | [C₉H₆F]• | Loss of a diazinyl radical from the amine and ring nitrogen. |

| 115 | [M - HCN - HF]•⁺ | [C₈H₅]•⁺ | Subsequent loss of hydrogen fluoride from the m/z 135 fragment. |

digraph "MS_Fragmentation" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=9];M [label="this compound\n[M]•⁺\nm/z = 162", fillcolor="#F1F3F4", style=filled]; F1 [label="[C₈H₆F]•⁺\nm/z = 135", fillcolor="#F1F3F4", style=filled]; F2 [label="[C₈H₅]•⁺\nm/z = 115", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- HCN"]; F1 -> F2 [label="- HF"]; }

Caption: A plausible primary fragmentation pathway for this compound under EI-MS conditions.

Conclusion and Data Summary

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. Each technique offers orthogonal, complementary information that, when synthesized, allows for the unequivocal confirmation of the molecular structure.

Table 5: Consolidated Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR | Aromatic protons from δ 6.6-8.4 ppm; characteristic H-F coupling (~10 Hz) on H6; broad amine singlet at ~6.5 ppm. |

| ¹³C NMR | 9 distinct carbon signals; C5 shows large ¹JCF coupling (~250 Hz); C3 and C4 are significantly influenced by the amino group. |

| FTIR | Doublet N-H stretch (~3450, 3320 cm⁻¹); strong aromatic ring stretches (1610-1500 cm⁻¹); strong C-F stretch (~1250 cm⁻¹). |

| MS (EI) | Odd-numbered molecular ion at m/z 162, consistent with the Nitrogen Rule; key fragment from loss of HCN at m/z 135. |

This guide provides the foundational data and interpretive logic necessary for any researcher working with this compound, ensuring the quality and reliability of their scientific endeavors.

References

- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Quinolinamine [webbook.nist.gov]

- 3. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

theoretical and computational studies of 5-Fluoroquinolin-4-amine

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Fluoroquinolin-4-amine

Foreword: Bridging Theory and Application

In modern drug discovery and materials science, the quinoline scaffold remains a cornerstone of molecular design, prized for its versatile biological activities, including antimicrobial and anticancer properties.[1][2][3] The strategic introduction of a fluorine atom, as in this compound, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, metabolic stability, and binding interactions.[4] This guide provides a comprehensive framework for the theoretical and computational characterization of this compound, moving beyond a mere recitation of methods to explain the causality behind each analytical choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to unlock the full potential of this promising heterocyclic compound.

Molecular Foundation: Synthesis and Structural Optimization

A thorough computational analysis begins with an accurate three-dimensional molecular structure. While various synthetic routes to 4-aminoquinolines exist, a common approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding amines.[2][3] For our target molecule, this would typically involve the nucleophilic substitution of a chlorine atom at the C4 position with an amino group.

Before any properties can be accurately predicted, the molecule's geometry must be optimized to find its lowest energy conformation. This is the foundational step upon which all subsequent calculations are built.

Protocol: Geometry Optimization

-

Structure Drawing: Draw the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

-

Methodology Selection: Employ Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules.[5][6]

-

Functional: The B3LYP hybrid functional is a widely validated and robust choice for this class of compounds.[7][8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing systems with lone pairs and potential hydrogen bonding. The '(d,p)' polarization functions allow for greater flexibility in describing bond shapes.

-

-

Execution: Perform the geometry optimization calculation using software like Gaussian. The absence of imaginary frequencies in the subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum.

-

Validation: Compare the calculated bond lengths and angles with experimental crystallographic data of structurally similar quinoline derivatives to ensure the computational model is sound.[9]

Spectroscopic Fingerprinting: A Dialogue Between Experiment and Theory

Spectroscopy provides an empirical fingerprint of a molecule. By correlating experimental spectra with theoretical calculations, we can achieve unambiguous peak assignments and gain deeper insight into the molecule's electronic and vibrational properties.

Vibrational Analysis (FT-IR)

Vibrational spectroscopy probes the stretching and bending of chemical bonds. A DFT frequency calculation not only confirms the optimized geometry but also predicts the infrared spectrum.

-

Causality: Discrepancies between experimental (solid-state) and calculated (gas-phase) frequencies are expected due to intermolecular interactions in the solid phase. To correct for this and other systematic errors in the DFT method, a scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies.[7]

Table 1: Illustrative Vibrational Mode Assignments for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | ~3450, ~3350 | ~3430, ~3330 | Asymmetric & Symmetric stretch of NH₂ |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3080-3020 | Aromatic ring C-H vibrations |

| C=N, C=C Stretch | ~1620-1500 | ~1610-1490 | Quinoline ring skeletal vibrations |

| N-H Bend | ~1580 | ~1575 | Scissoring motion of NH₂ group |

| C-F Stretch | ~1250 | ~1245 | Carbon-Fluorine bond stretching |

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7][10]

-

Expert Insight: Calculations are typically performed using the optimized geometry and the same DFT level of theory. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS), calculated at the identical level of theory, to yield the final chemical shifts.

Electronic Transitions (UV-Vis)

UV-Vis spectroscopy reveals information about electronic excitations within the molecule. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths.[10][11]

-

Trustworthiness: The solvent environment can significantly impact electronic transitions. Performing the TD-DFT calculation within a solvent continuum model, such as the Polarization Continuum Model (PCM), provides results that are more comparable to experimental solution-phase spectra.[8] The analysis of the orbitals involved in the main transitions (e.g., HOMO to LUMO) confirms the nature of the excitation, such as a π→π* transition common in aromatic systems.

Quantum Chemical Deep Dive: Unveiling Reactivity and Interactions

With a validated structure, we can now compute a suite of electronic properties that govern the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be distributed across the electron-rich quinoline ring system and the amino group.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely localized over the aromatic system.

-

Energy Gap (ΔE = E_LUMO - E_HOMO): This value is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[5]

Table 2: Calculated FMO Properties and Global Reactivity Descriptors

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, measure of reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Power of an atom to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic power |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species.

-

Interpretation:

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, these would be centered around the nitrogen atom of the quinoline ring and the amino group.[1]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.[1]

-

-

Application: The MEP map provides a direct visual guide for predicting non-covalent interactions like hydrogen bonding and is crucial for understanding how the molecule might fit into a protein's active site.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals.[12][13]

-

Key Insight: The most significant interactions are quantified by the stabilization energy, E(2). For example, the delocalization of the nitrogen lone pair (donor) into the antibonding orbitals (acceptor) of the quinoline ring (n → π*) is a key stabilizing feature. This analysis quantitatively confirms the electron-donating nature of the amino group and its effect on the aromatic system.[9]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure.[14][15] The surface is mapped with properties like d_norm, which highlights regions of close contact.

-

Self-Validation: The analysis generates 2D "fingerprint plots" that decompose the surface into contributions from different types of atomic contacts (e.g., H···H, C···H, F···H).[16][17] The relative percentages of these contacts provide a quantitative summary of the crystal packing forces. For this compound, significant contributions from H···H, C···H, and N···H contacts would be expected, indicating the importance of van der Waals forces and hydrogen bonding. The presence of the fluorine atom would also introduce F···H contacts.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[18][19] This is a cornerstone of rational drug design, allowing for the evaluation of a compound's potential as an inhibitor. Given the known antimicrobial and anticancer activities of quinolines, a relevant target could be a bacterial DNA gyrase or a human kinase.[20][21]

Protocol: Molecular Docking

-

Ligand Preparation: Use the DFT-optimized structure of this compound. Assign appropriate partial charges (e.g., Gasteiger charges).

-

Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify the active site of the protein, typically based on a co-crystallized native ligand or known catalytic residues. Define a grid box that encompasses this entire site.

-

Docking Execution: Use software like AutoDock or Schrödinger Glide to perform the docking.[22] The program will systematically sample different conformations and orientations of the ligand within the grid box.

-

Results Analysis:

-

Binding Affinity: The primary quantitative output is the binding energy (or docking score), typically in kcal/mol, which estimates the strength of the ligand-receptor interaction. Lower values indicate stronger binding.[22][23]

-

Pose Analysis: The top-scoring poses are visually inspected to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. This provides a structural basis for the molecule's predicted activity.

-

Conclusion

The theoretical and computational study of this compound provides a multi-faceted understanding of its intrinsic properties and potential applications. This guide outlines a logical and scientifically rigorous workflow, starting from an accurate molecular structure and progressing through spectroscopic correlation, detailed quantum chemical analysis, and practical application in molecular docking. By integrating these computational tools, researchers can rapidly assess the molecule's stability, reactivity, and biological potential, thereby accelerating the cycle of design, testing, and optimization in the development of new therapeutics and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. ripublication.com [ripublication.com]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Antimicrobial activity and spectrum of LB20304, a novel fluoronaphthyridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rjptonline.org [rjptonline.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Whitepaper: Unlocking the Therapeutic Versatility of Novel Fluoroquinolones: A Technical Guide to Evaluating Potential Biological Activities

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fluoroquinolone scaffold, long a cornerstone of antibacterial therapy, is undergoing a renaissance. Driven by the dual pressures of mounting antibiotic resistance and the quest for novel therapeutic agents, researchers are repositioning this versatile chemical entity far beyond its original purview. This guide provides an in-depth exploration of the burgeoning biological activities of novel fluoroquinolone derivatives, with a primary focus on their antibacterial, anticancer, and antiviral potential. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them, empowering researchers to design, execute, and interpret their investigations with confidence. We will delve into the core mechanisms of action, the critical structure-activity relationships (SAR) that govern potency, and the detailed, self-validating experimental workflows required to rigorously assess these activities.

Part 1: The Enduring and Evolving Antibacterial Frontier

The foundational activity of fluoroquinolones is their potent antibacterial effect, a property that has been both a clinical triumph and a catalyst for evolutionary pressure on bacteria. Understanding the core mechanism and the strategies to circumvent resistance is paramount for developing the next generation of these vital drugs.

Core Mechanism of Antibacterial Action

Fluoroquinolones function by directly inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. The drug traps the enzyme on the DNA after it has created a double-strand break, forming a stable ternary complex.[2][3] This complex acts as a physical roadblock to the replication fork, leading to the accumulation of lethal double-strand breaks and ultimately, bactericidal action.[2]

Interestingly, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive primary target, while in many Gram-positive bacteria, topoisomerase IV is more susceptible.[3][4] This distinction is a crucial consideration in the design of broad-spectrum novel agents.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-4-amine

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 5-position of this scaffold can significantly modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity, making 5-Fluoroquinolin-4-amine a key building block for the development of novel pharmaceuticals.

This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound. We will delve into the mechanistic underpinnings of these routes, explain the rationale behind key experimental choices, and provide detailed protocols derived from authoritative sources. The focus is on robust and scalable methods suitable for researchers in academic and industrial drug discovery settings.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies. The most common approach involves a C-N bond disconnection at the C4-position, suggesting a nucleophilic aromatic substitution (SNAr) on a 4-halo-5-fluoroquinoline precursor. A more convergent strategy involves the construction of the entire quinoline ring system from acyclic or simpler aromatic precursors.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy 1: The Classic Approach - Ring Construction and Nucleophilic Aromatic Substitution

This is the most widely employed and reliable strategy, proceeding in two main stages: the construction of a 5-fluoro-4-quinolone intermediate, followed by its conversion to the 4-chloro derivative and subsequent amination.

Part A: Synthesis of the 4-Chloro-5-fluoroquinoline Intermediate

The cornerstone of this approach is the Gould-Jacobs reaction, which efficiently constructs the quinoline core.

-

Starting Material Selection: The choice of aniline is critical. To install the fluorine at the 5-position, 2-fluoroaniline is the logical starting material. The fluorine atom at the ortho position directs the cyclization to form the desired 5-fluoro isomer.

-

Condensation and Cyclization (Gould-Jacobs Reaction): 2-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This proceeds via an initial nucleophilic substitution to displace the ethoxy group, followed by a thermal, acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution). The subsequent hydrolysis and decarboxylation steps, often occurring in-situ at high temperatures, are typically driven by using a high-boiling solvent like diphenyl ether.

-

Chlorination: The resulting 5-fluoroquinolin-4-ol (which exists predominantly in its keto tautomer form, 5-fluoroquinolin-4-one) is not sufficiently reactive for direct amination. It must be converted into a more potent electrophile. Treatment with a strong dehydrating and chlorinating agent, most commonly phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom, yielding the key intermediate, 4-chloro-5-fluoroquinoline . This conversion is crucial as the chloride is an excellent leaving group for the subsequent SNAr reaction.

Caption: Workflow for the synthesis of the key 4-chloro intermediate.

Part B: Nucleophilic Aromatic Substitution (SNAr) for Amination

The final step is the introduction of the amino group at the C4 position. The electron-withdrawing nature of the quinoline ring nitrogen and the fluorine atom activate the C4 position towards nucleophilic attack.

The reaction of 4-chloro-5-fluoroquinoline with an amine source, such as ammonia (often from formamide which serves as an in-situ source of ammonia) or ammonium hydroxide, proceeds via a classic SNAr mechanism.[1] The amine nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged Meisenheimer complex intermediate. The subsequent departure of the chloride leaving group restores aromaticity and yields the final product, this compound.

Synthetic Strategy 2: Reductive Heterocyclization

An alternative and elegant approach involves the reductive cyclization of a suitably substituted ortho-nitroaryl precursor.[3] This strategy builds the aminopyridine portion of the quinoline system in a single transformative step.

-

Precursor Synthesis: The synthesis begins by creating a precursor containing an ortho-nitrophenyl group adjacent to a three-carbon chain with appropriate functionality for cyclization. For instance, a 3-(2-nitrophenyl)isoxazole can be prepared from readily available starting materials.[3] The specific substitution on the nitrophenyl ring would need to include a fluorine atom to yield the desired final product.

-

Reductive Cyclization: The key step involves the simultaneous reduction of the nitro group to an amine and the reductive cleavage of the adjacent isoxazole N-O bond. This is typically achieved using reducing metals like zinc (Zn) or iron (Fe) in an acidic medium such as acetic acid.[3] The newly formed aniline then intramolecularly attacks the opened isoxazole remnant (an enamino ketone), which subsequently cyclizes and dehydrates to form the 4-aminoquinoline ring system directly.

This method is powerful as it can tolerate a variety of functional groups and constructs the target scaffold in a highly convergent manner.

Caption: Workflow for the Reductive Heterocyclization strategy.

Summary of Starting Materials

| Strategy | Key Starting Material | Role in Synthesis |

| Strategy 1 | 2-Fluoroaniline | Provides the benzene ring and the C5-fluorine. |

| Strategy 1 | Diethyl ethoxymethylenemalonate (EMME) | Provides carbons C2, C3, and C4 of the quinoline core. |

| Strategy 1 | Phosphorus oxychloride (POCl₃) | Activates the C4 position by converting the hydroxyl to a chloro leaving group. |

| Strategy 2 | Substituted 2-Nitrofluorobenzene | Provides the core aromatic ring and the nitrogen for the quinoline system. |

| Strategy 2 | Isoxazole or other C3 synthon | Provides the carbon backbone for the newly formed pyridine ring. |

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-fluoroquinoline (via Gould-Jacobs)

-

Step 1: Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Step 2: Cyclization: To the crude condensation product, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C for 30-60 minutes. Upon cooling, the cyclized product, 5-fluoroquinolin-4-ol, will precipitate. The solid can be collected by filtration and washed with hexane or ether to remove the diphenyl ether.

-

Step 3: Chlorination: Carefully add the dried 5-fluoroquinolin-4-ol (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) with stirring. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The pH is adjusted to neutral or slightly basic with an aqueous base (e.g., NaOH or NaHCO₃), and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated to yield crude 4-chloro-5-fluoroquinoline, which can be purified by column chromatography.

Protocol 2: Synthesis of this compound (SNAr)

-

Method A (Ammonium Hydroxide): In a sealed pressure vessel, dissolve 4-chloro-5-fluoroquinoline (1.0 eq) in a suitable solvent like ethanol or isopropanol. Add an excess of concentrated ammonium hydroxide (10-20 eq). Heat the mixture to 120-150 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water, the pH is adjusted to be basic, and the product is extracted with an organic solvent. Purification by crystallization or column chromatography yields the final product.

-

Method B (Formamide): A mixture of 4-chloro-5-fluoroquinoline (1.0 eq) and formamide (excess, acting as both reagent and solvent) is heated at 150-180 °C for 6-12 hours.[1] The reaction is cooled, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Conclusion

The synthesis of this compound is most reliably achieved through the well-established Gould-Jacobs reaction followed by chlorination and nucleophilic aromatic substitution. This pathway offers high yields and utilizes readily available starting materials like 2-fluoroaniline. For researchers seeking more convergent or novel routes, reductive heterocyclization strategies present a compelling alternative. The choice of synthetic route will ultimately depend on factors such as scale, available starting materials, and the desired purity of the final compound. Both strategies provide robust foundations for the synthesis of this valuable building block for drug discovery and development.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]